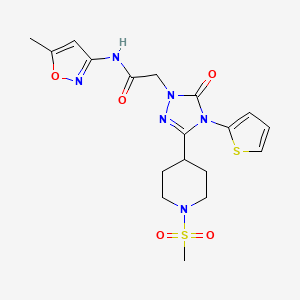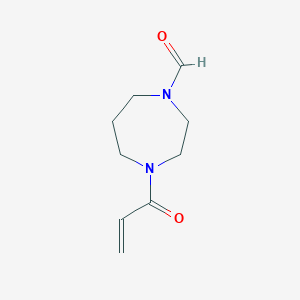
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde (PDCA) is a chemical compound that belongs to the diazepane family. It is a versatile building block that has found a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PDCA is a highly reactive compound that can undergo a variety of chemical reactions, making it a valuable tool for organic synthesis.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to undergo a variety of chemical reactions, including cycloadditions, oxidations, and reductions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is its versatility as a building block for organic synthesis. It can be easily modified to introduce a variety of functional groups, making it a valuable tool for the synthesis of complex molecules. However, its high reactivity can also be a limitation, as it can react with unwanted nucleophiles and undergo side reactions.
Future Directions
There are several potential future directions for research on 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. One area of interest is the development of new synthetic methodologies using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a building block. Another area of interest is the investigation of its potential as an anticancer and antibacterial agent. Additionally, the synthesis of novel materials using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a precursor is an area of potential future research.
Synthesis Methods
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde can be synthesized by the reaction of 4-pentenoic acid with 1,4-diazepane-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the diazepane ring. The resulting product is a yellowish oil that can be purified by distillation or chromatography.
Scientific Research Applications
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the field of organic synthesis, it has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In the field of materials science, it has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
4-prop-2-enoyl-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-9(13)11-5-3-4-10(8-12)6-7-11/h2,8H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVQSGSINZZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

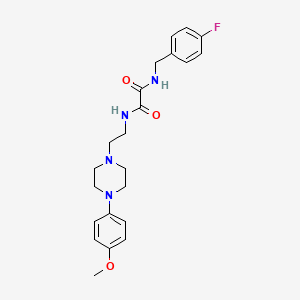
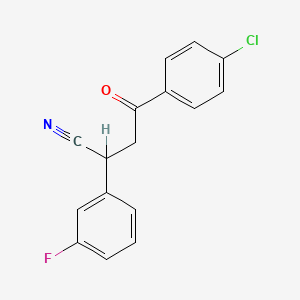
![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
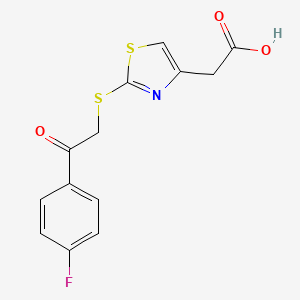
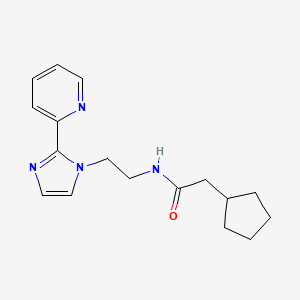
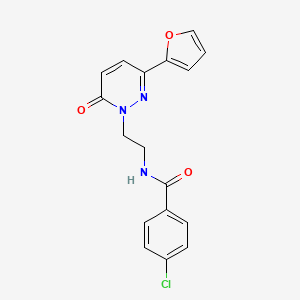



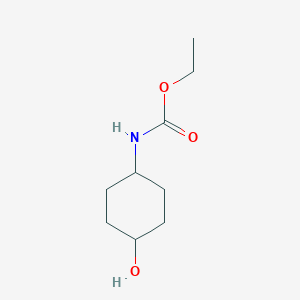
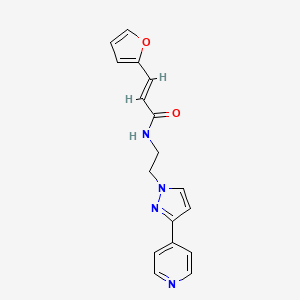
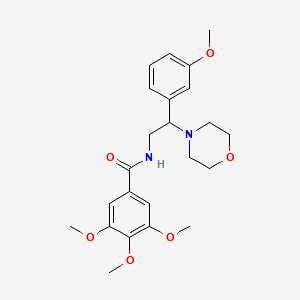
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
